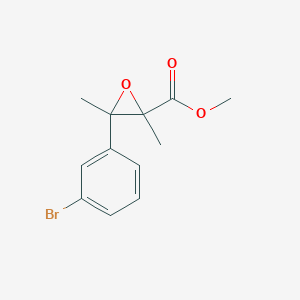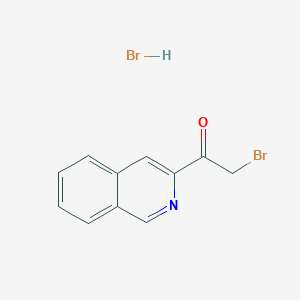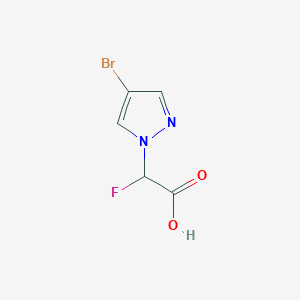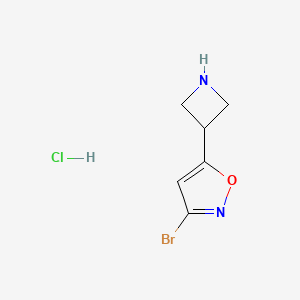
5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride: is a heterocyclic compound that features an azetidine ring, a bromine atom, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromine atom and the oxazole ring. The process may include steps such as cyclization, bromination, and oxazole formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of heterocyclic compounds on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
- 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-2H-1,2,3,4-tetrazole hydrochloride
- 5-(Azetidin-3-yl)pyrimidine hydrochloride
Uniqueness: 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride is unique due to the presence of the bromine atom and the oxazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C6H8BrClN2O |
|---|---|
Molecular Weight |
239.50 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-bromo-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-6-1-5(10-9-6)4-2-8-3-4;/h1,4,8H,2-3H2;1H |
InChI Key |
DKWBNRNXBZAIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NO2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
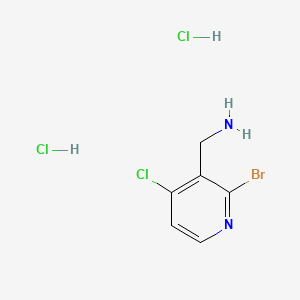
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)


![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)


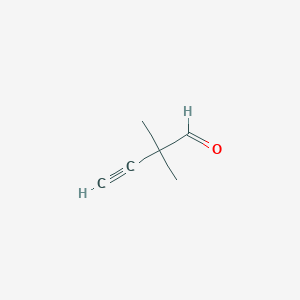
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
